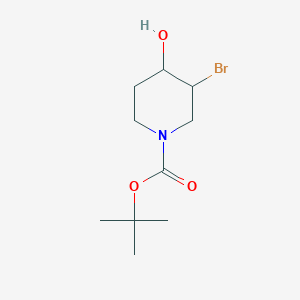
tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules . It is particularly useful in the synthesis of heterocyclic compounds and natural product derivatives .
Biology and Medicine: In biological research, this compound is used as an intermediate in the synthesis of bioactive molecules, including potential pharmaceuticals . It can be used to study the structure-activity relationships of piperidine derivatives and their biological effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors . The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-bromo-1-piperidinecarboxylate
- tert-Butyl 3-hydroxy-4-piperidinecarboxylate
Uniqueness: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
FHZOZSAZMODNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















